molecular formula C10H12 B7798955 1,2,3,4-Tetrahydronaphthalene CAS No. 68412-24-8

1,2,3,4-Tetrahydronaphthalene

Cat. No.: B7798955
CAS No.: 68412-24-8
M. Wt: 132.20 g/mol
InChI Key: CXWXQJXEFPUFDZ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalene, also known as tetralin, is a hydrocarbon with the chemical formula C₁₀H₁₂. It is a partially hydrogenated derivative of naphthalene and appears as a colorless liquid. This compound is used primarily as a hydrogen-donor solvent in various industrial applications .

Preparation Methods

1,2,3,4-Tetrahydronaphthalene is typically produced through the catalytic hydrogenation of naphthalene. Nickel catalysts are commonly employed in this process, although other variations have been evaluated. Over-hydrogenation of this compound can lead to the formation of decahydronaphthalene . In the laboratory, derivatives of this compound can be synthesized using the Darzens tetralin synthesis, which involves intramolecular electrophilic aromatic substitution of a 1-aryl-pent-4-ene using concentrated sulfuric acid .

Chemical Reactions Analysis

1,2,3,4-Tetrahydronaphthalene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bromine for substitution reactions and hydrogen gas with nickel catalysts for reduction reactions. The major products formed from these reactions are this compound-1,2-diol, decahydronaphthalene, and tetrabromo-1,2,3,4-tetrahydronaphthalene .

Comparison with Similar Compounds

1,2,3,4-Tetrahydronaphthalene can be compared with other similar compounds such as:

This compound is unique due to its intermediate level of hydrogenation, making it a versatile hydrogen-donor solvent in various chemical processes .

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene
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InChI

InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6H,3-4,7-8H2
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InChI Key

CXWXQJXEFPUFDZ-UHFFFAOYSA-N
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Canonical SMILES

C1CCC2=CC=CC=C2C1
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Molecular Formula

C10H12
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DSSTOX Substance ID

DTXSID1026118
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Molecular Weight

132.20 g/mol
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Physical Description

Tetrahydronaphthalene appears as a light colored liquid. May be irritating to skin, eyes and mucous membranes., Liquid, Light-colored liquid; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

406 °F at 760 mmHg (USCG, 1999), 207.6 °C @ 760 MM HG, 207.6 °C
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Flash Point

176 °F (USCG, 1999), 82 °C, 171 °F (77 °C) (OPEN CUP); 180 °F (82 °C) (CLOSED CUP), 160 °F (71 °C) (CLOSED CUP), 176 °C (Closed cup); 190 °F (Open cup), 77 °C o.c.
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Solubility

MISCIBLE WITH ETHANOL, BUTANOL, ACETONE, BENZENE, PETROLEUM ETHER, CHLOROFORM, &PETROLEUM ETHER, DECALIN; SOL IN METHANOL: 50.6% WT/WT; INSOL IN WATER., SOL IN ANILINE, SOL IN ETHER, Solubility in water: very poor
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Density

0.974 at 68 °F (liquid (USCG, 1999) - Less dense than water; will float, 0.9702 G/ML @ 20 °C/4 °C, MOISTURE CONTENT NONE; RESIDUE ON EVAPORATION NONE; BULK DENSITY 8 LB/GAL, Relative density (water = 1): 0.9702
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Vapor Density

4.6 (AIR= 1), Relative vapor density (air = 1): 4.6
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Vapor Pressure

1.03 mmHg (USCG, 1999), 0.36 [mmHg], 0.368 mm Hg at 25 °C, from experimentally derived coefficients, Vapor pressure, kPa at 25 °C: 0.05
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Impurities

DECAHYDRONAPHTHALENE AND NAPHTHALENE ARE THE PRINCIPAL IMPURITIES.
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Color/Form

COLORLESS LIQUID

CAS No.

119-64-2, 68412-24-8
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Melting Point

-23.1 °F (USCG, 1999), -35.8 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydronaphthalene
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Reactant of Route 6
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Customer
Q & A

ANone: 1,2,3,4-Tetrahydronaphthalene has a molecular formula of C10H12 and a molecular weight of 132.20 g/mol.

A: Tetralin can undergo pyrolysis at high temperatures. For example, at 450°C, tetralin decomposes into hydrogen loss products (75%), C2 loss products (12%), and neophyl radical rearrangement products (12%). []

A: Yes, adding sulfur to a reaction system containing tetralin can promote dehydrogenation, leading to the formation of naphthalene and decalins. []

A: No, aluminum chloride can react with tetralin to produce various products, including 6,6'-(butane-1,4-diy1)-bis(this compound). This reaction involves protonation, fragmentation, and electrophilic attack. []

A: Tetralin acts as a hydrogen donor by donating its hydrogen atoms to coal molecules, facilitating their breakdown into smaller, soluble fragments. This process is crucial for converting coal into liquid fuels. [, , ]

A: The presence of both aromatic and alicyclic rings in tetralin's structure makes it an effective hydrogen donor. The ..cap alpha..- and ..beta..-hydrogen atoms on the alicyclic ring are readily abstracted during hydrogen transfer reactions. [, ]

A: Catalysts play a crucial role in controlling the reaction pathways of tetralin. For instance, Pd/carbon and Co-Mo/Al2O3 catalysts promote dehydrogenation, demethylation, and aromatic ring hydrogenation. In contrast, Fe/SiO2-Al2O3 catalysts facilitate hydrocracking of decalins to C3-C6 paraffins and induce C-C bond scission, skeletal isomerization, and alkylation in tetralin. []

A: Yes, molecular mechanics calculations, such as those using the MMP2 force field, can be employed to determine the three-dimensional structures and conformational preferences of tetralin derivatives. []

A: The S-configuration at C2 is typically associated with dopamine D2-receptor agonism, while the R-configuration is observed in the D2-receptor antagonist 1S,2R-5-hydroxyl-1-methyl-2-(di-n-propylamino)tetralin (1S,2R-UH-242). []

A: Two key conformational parameters are the tetralin inversion angle (phi) and the dihedral angle tau(C1, C2, N, N-H or electron pair) (tau N). Optimal values for D2-receptor agonism appear to be around 0 degrees for phi and around 60 degrees for tau N. []

A: Yes, this site can accommodate various neutral and bulky functionalities, suggesting its potential role in binding to the 8-substituents of ergoline compounds. []

A: Antioxidants, such as phenols and thiols, can significantly inhibit the autoxidation of tetralin into hydroperoxides. This protective effect is crucial for maintaining the stability of fuels containing tetralin. []

A: Tetralin's toxicity primarily stems from its ability to alter biological membranes due to its hydrophobic nature. Additionally, it can form toxic hydroperoxides. []

A: Yes, two unrelated bacteria, Sphingopyxis granuli strain TFA and Rhodococcus sp. strain TFB, have been isolated and found capable of degrading tetralin as their sole carbon and energy source. []

A: Understanding the biochemical, genetic, and regulatory aspects of tetralin biodegradation in these bacteria can contribute to developing bioremediation strategies for environments contaminated with this compound. []

ANone: Tetralin has limited solubility in water due to its hydrophobic nature.

A: Various analytical techniques are employed, including gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). [, , , ]

A: Research on this topic gained significant attention in the mid-20th century as the need for alternative energy sources increased. [, ]

A: Research on tetralin spans various disciplines, including organic chemistry, catalysis, chemical engineering, toxicology, environmental science, and pharmaceutical chemistry. This interdisciplinary approach has led to a comprehensive understanding of this compound and its diverse applications. [, , , , , ]

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